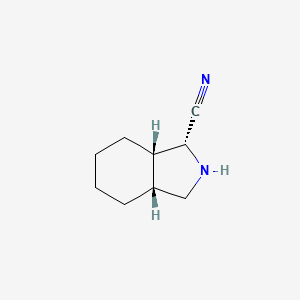
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile typically involves multiple steps, including the formation of the isoindole ring system and the introduction of the nitrile group. Common synthetic routes may involve the use of starting materials such as cyclohexanone and amines, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Researchers may explore its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,3aR,7aS)-5-Hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- (1R,3AR,7AS)-1-Chloro-3a,7a-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Compared to similar compounds, (1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h7-9,11H,1-4,6H2/t7-,8-,9-/m0/s1 |
InChI Key |
ZMEKGKIURYUKGF-CIUDSAMLSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CN[C@H]2C#N |
Canonical SMILES |
C1CCC2C(C1)CNC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















